(4-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)(furan-2-yl)methanone
Description
This compound features a triazolo[4,5-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in modulating kinase inhibition and nucleotide-binding interactions . Key substituents include:
- Piperazine moiety: Improves solubility and provides a flexible linker for interactions with charged residues.
Properties
IUPAC Name |
[4-[7-(4-fluoroanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN8O2/c20-12-3-5-13(6-4-12)21-16-15-17(25-26-24-15)23-19(22-16)28-9-7-27(8-10-28)18(29)14-2-1-11-30-14/h1-6,11H,7-10H2,(H2,21,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENQJUDYGLPABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=NNN=C3C(=N2)NC4=CC=C(C=C4)F)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(4-fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, is a bioactive aromatic compound. It is known to bind with high affinity to multiple receptors, which are its primary targets. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
The compound interacts with its targets through specific interactions. The hydrogen bond accepting and donating characteristics of its core structure, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, allow it to make these specific interactions. This leads to changes in the function of the target receptors, resulting in the various biological activities mentioned above.
Biochemical Pathways
The compound affects various biochemical pathways due to its broad-spectrum biological activities. For instance, in its antiviral activity, it has been shown to inhibit the replication of certain viruses. In its anticancer activity, it may affect pathways involved in cell proliferation and apoptosis. The downstream effects of these pathway alterations include changes in cellular function and potentially the treatment of various diseases.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific biological activity. For example, in its antiviral activity, the compound may prevent viral replication, thereby reducing viral load. In its anticancer activity, the compound may induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Biological Activity
The compound (4-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)(furan-2-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps that integrate various chemical reactions to form the triazolopyrimidine core and piperazine ring. The general synthetic route includes:
- Formation of the Triazolopyrimidine Core : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Piperazine Ring : Nucleophilic substitution reactions are commonly employed for this step.
- Final Modifications : Additional groups, such as furan and methanone, are introduced to enhance biological activity.
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value comparable to established chemotherapeutics like Olaparib .
- Mechanism of Action : It was found to inhibit PARP1 activity, leading to increased cleavage of PARP1 and enhanced phosphorylation of H2AX, which are critical markers in DNA damage response pathways .
Other Pharmacological Activities
The compound also exhibits a range of other biological activities:
- Antimicrobial Activity : Preliminary tests suggest that it may possess antimicrobial properties, although further research is needed to establish this definitively.
- Anti-inflammatory Effects : The structural components may interact with inflammatory pathways, providing a basis for anti-inflammatory applications.
Study 1: Efficacy Against Breast Cancer
A study published in Molecules investigated the effects of similar piperazine derivatives on breast cancer cells. Compounds were tested at varying concentrations to assess their ability to inhibit PARP1 catalytic activity. Results indicated that these compounds could significantly reduce PARP1 activity and promote apoptosis in cancer cells .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound towards various biological targets. These studies indicate that the compound interacts favorably with PARP1 and other kinases involved in cancer progression, suggesting a multi-targeted approach in its mechanism of action.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related analogs from the literature:
Key Observations
Core Heterocycle Differences :
- The triazolo[4,5-d]pyrimidine core (target) differs from pyrazolo[3,4-d]pyrimidine (5a) in nitrogen atom positioning, which may alter electron distribution and binding affinity. Triazolo cores are less common but may offer enhanced metabolic stability compared to pyrazolo derivatives .
- Pyrazole-based compounds like fipronil prioritize halogenated aryl groups for pesticidal activity, whereas the target compound’s fluorophenyl group balances lipophilicity and drug-like properties.
Substituent Impact :
- 4-Fluorophenyl vs. 4-Nitrophenyl : The nitro group in 5a increases electron-withdrawing effects but may confer toxicity, while fluorine in the target compound improves bioavailability and target engagement.
- Piperazine vs. Sulfinyl Groups : Piperazine enhances solubility and flexibility, contrasting with fipronil’s sulfinyl group, which is critical for pesticidal activity via GABA receptor binding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this triazolopyrimidine-piperazine hybrid compound?
- Methodology : Optimize stepwise cyclocondensation reactions using nitroarenes and CO surrogates (e.g., formic acid derivatives) under palladium catalysis. For the triazole core, employ [3+2] cycloaddition between azides and alkynes, followed by pyrimidine ring closure via thermal or microwave-assisted methods. Purify intermediates using high-resolution HPLC (e.g., Chromolith or Purospher® columns) to isolate isomers .
- Key Considerations : Monitor reaction intermediates via LC-MS to avoid byproducts from competing cyclization pathways.
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use X-ray crystallography (as in ) to resolve the 3D conformation of the triazolopyrimidine core and piperazine-furan linkage. Validate purity via /-NMR, ensuring proper assignment of fluorine and aromatic protons. High-resolution mass spectrometry (HRMS) is critical to confirm molecular weight (e.g., CHFNO) .
Q. What stability and storage conditions are recommended for this compound?
- Methodology : Store lyophilized samples at -20°C under inert gas (argon) to prevent hydrolysis of the furan-2-yl methanone group. For aqueous solutions, use phosphate-buffered saline (pH 7.4) with 0.01% BHT to inhibit oxidative degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess shelf life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl-triazole pharmacophore?
- Methodology : Synthesize analogs with substituents on the 4-fluorophenyl group (e.g., chloro, methoxy) and compare binding affinities using kinase inhibition assays (e.g., EGFR or CDK2). Use molecular docking (PDB: 4ZFP) to map interactions between the triazole core and ATP-binding pockets .
- Data Contradiction : If conflicting activity data arise (e.g., EC vs. IC), validate assays with orthogonal methods (SPR vs. fluorescence polarization) .
Q. What strategies resolve low yields during the piperazine-furan coupling step?
- Methodology : Optimize Buchwald-Hartwig amination conditions using Pd(OAc)/Xantphos catalysis in DMF at 110°C. Additives like CsCO improve nucleophilicity of the piperazine nitrogen. If side reactions persist, switch to microwave-assisted synthesis (150°C, 20 min) to enhance reaction efficiency .
Q. How can computational modeling predict off-target interactions for this compound?
- Methodology : Perform molecular dynamics simulations (AMBER or GROMACS) to assess binding to cytochrome P450 isoforms (e.g., CYP3A4). Use ADMET Predict™ or SwissADME to estimate metabolic liability of the furan ring, which may form reactive metabolites .
Q. What enzymatic assays are suitable for evaluating its inhibitory activity against protein kinases?
- Methodology : Use TR-FRET-based assays (e.g., LanthaScreen™) with recombinant kinases (e.g., JAK2 or Aurora A). Include ATP-concentration-dependent IC measurements to distinguish competitive vs. non-competitive inhibition. Validate hits via Western blotting for downstream phosphorylation targets (e.g., STAT3) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodology : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential mutagenicity of triazole derivatives. Follow OSHA guidelines for waste disposal of fluorinated intermediates. In case of exposure, administer first aid (e.g., eye irrigation with saline) and consult medical toxicology reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
